molecular formula C11H12ClN5O2 B2449776 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide CAS No. 1986367-26-3

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B2449776
CAS No.: 1986367-26-3
M. Wt: 281.7
InChI Key: JYTLOJPCDIZIPO-UHFFFAOYSA-N
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Description

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-chlorophenyl-2-hydroxyethyl ketone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is cyclized with triethyl orthoformate to yield the triazole ring, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The compound may also interact with cellular pathways involved in cell division and apoptosis, leading to its potential use in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
  • 1-[2-(3-bromophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
  • 1-[2-(3-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide

Uniqueness

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in binding to certain enzymes and receptors, enhancing its biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c12-8-3-1-2-7(4-8)9(18)5-17-6-14-10(16-17)11(19)15-13/h1-4,6,9,18H,5,13H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTLOJPCDIZIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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